

Danusertib biomarker validation histone H3 phosphorylation

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Compound Focus: Danusertib

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Histone H3 Phosphorylation as a Danusertib Biomarker

The table below summarizes the core evidence validating the inhibition of histone H3 phosphorylation at serine 10 (pH3) as a key biomarker for **Danusertib**'s activity.

Evidence Context	Key Findings on pH3 Biomarker	Supporting Data / Citation
Preclinical Studies	Danusertib inhibits Aurora B, leading to dominant cellular phenotype of polyploidy and inhibition of histone H3 phosphorylation on Serine 10 .	[1]
Phase I Clinical Trial (Solid Tumors)	Dose-dependent pH3 modulation was observed in skin biopsies at doses ≥ 500 mg/m ² , validating its use for target inhibition assessment in patients.	[2]
Phase I Clinical Trial (Leukemia)	Diminished phosphorylation of histone H3 was confirmed in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic effect.	[3]
Mechanistic Explanation	Aurora B kinase is the primary mitotic kinase responsible for phosphorylating histone H3 on serine 10. Danusertib's	[3]

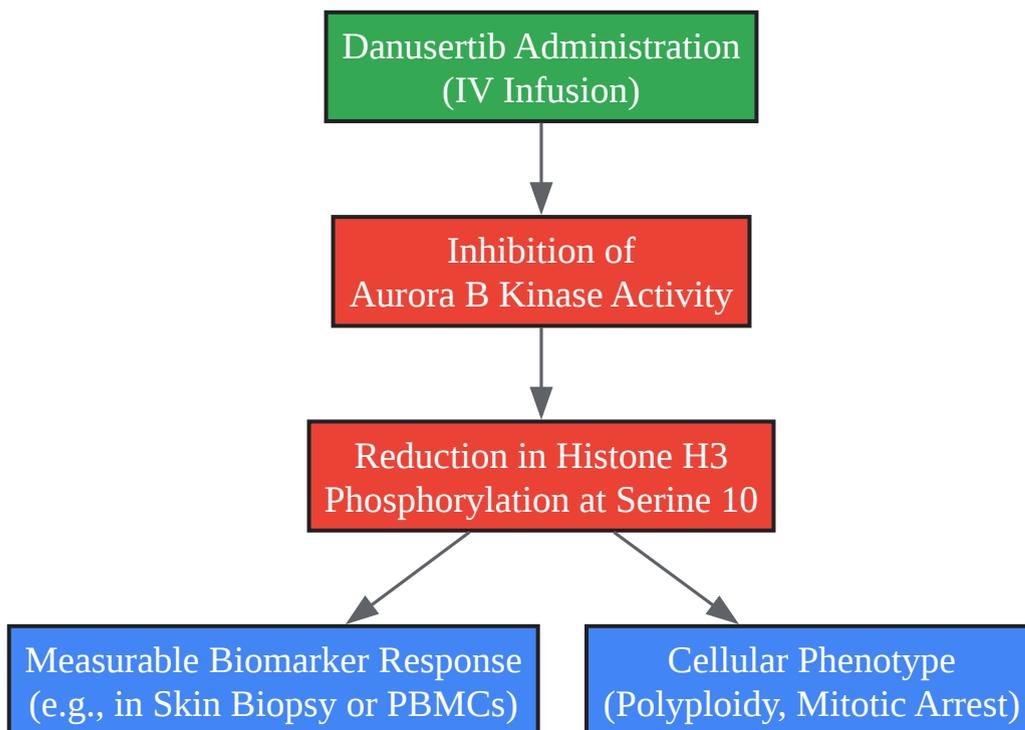
Evidence Context

Key Findings on pH3 Biomarker

Supporting
Data / Citation

inhibition of Aurora B directly leads to a measurable decrease in pH3 levels.

The relationship between **Danuseritib**, Aurora kinase inhibition, and the subsequent reduction in histone H3 phosphorylation can be summarized in the following pathway:



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Experimental Protocols for Biomarker Assessment

The clinical trials provide clear methodologies for measuring this biomarker in a clinical setting.

- **Sample Collection:** In solid tumor trials, **skin punch biopsies** were collected from patients. In leukemia trials, **peripheral blood mononuclear cells (PBMCs)** were isolated from blood samples using a Ficoll-Hypaque gradient centrifugation procedure [2] [3].
- **Processing & Analysis:** The samples (skin tissue or cell pellets) were analyzed using **Western blot** techniques. The intensity of the pH3 band was quantified using densitometry and normalized to the

total level of histone H3 in the sample to assess specific inhibition [3].

- **Key Reagent:** The primary antibody used to detect pH3 in these studies was an anti-**phospho-H3-Ser10** antibody [3].

Comparative Quantitative Data from Clinical Studies

The table below consolidates key quantitative findings from the search results that demonstrate the utility of the pH3 biomarker across different clinical contexts.

Study Description	Dosing & Schedule	Key Biomarker & Efficacy Results	Citation
Phase I (Solid Tumors)	24-hour IV infusion every 14 days.	pH3 modulation in skin observed at ≥ 500 mg/m ² . One refractory SCLC patient @ 1000 mg/m ² had a 23-week objective response.	[2]
Phase I (CML/Ph+ ALL)	3-hour IV infusion daily for 7 days in a 14-day cycle.	pH3 inhibition confirmed in PBMCs. 4 patients with the T315I Bcr-Abl mutation responded. Recommended Phase 2 dose: 180 mg/m ² .	[3]
Preclinical (Various Cancers)	In vitro and in vivo models.	Danuseritib showed significant antitumor activity. Inhibition of pH3 was used preclinically to validate the candidate biomarker for clinical trials.	[1]

Key Insights for Researchers

- **Validated Pharmacodynamic Use:** The evidence strongly supports that a decrease in phosphorylated histone H3 (Ser10) is not just a preclinical observation but a **clinically validated pharmacodynamic biomarker**. It is used to confirm that **Danuseritib** is effectively hitting its intended Aurora kinase target in patients [2] [3].
- **Utility in Different Cancers:** The biomarker has demonstrated relevance in a wide range of settings, from initial Phase I trials in solid tumors to studies in advanced hematologic malignancies, underscoring its broad applicability [2] [3].

- **A Superior Proliferation Marker:** While used here as a drug effect marker, research in other contexts (e.g., pancreatic neuroendocrine tumors) has shown that pH3 is a **superior proliferation marker with prognostic power**, being more accurate and faster to evaluate than Ki67 or H&E-stained mitotic counts [4]. This reinforces its robustness as a mitotic indicator.

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